![molecular formula C14H22N2O2S2 B5623192 (1R*,5R*)-3-(methylsulfonyl)-6-[(5-methyl-2-thienyl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5623192.png)
(1R*,5R*)-3-(methylsulfonyl)-6-[(5-methyl-2-thienyl)methyl]-3,6-diazabicyclo[3.2.2]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical compound is structurally related to diazabicyclo[3.2.2]nonane derivatives, which have been explored for their interactions with nicotinic acetylcholine receptors (nAChRs), showcasing the potential for subtype selectivity and high affinity towards α4β2(∗) receptors. Such compounds are of interest due to their relevance in neurological processes and potential therapeutic applications (Eibl et al., 2013).
Synthesis Analysis
The synthesis of related diazabicyclo[nonane] derivatives often involves the implementation of a carboxamide motif displaying hydrogen bond acceptor (HBA) functionality, which significantly impacts nAChR interaction. The structural analogs highlight the importance of the HBA system (e.g., carboxamide, sulfonamide, urea) in achieving high affinity and subtype selectivity, with electrophysiological responses showing diverse activation profiles across nAChR subtypes (Eibl et al., 2013).
Molecular Structure Analysis
The molecular structure and conformation of similar compounds, such as 1-methyl-3,4-benzo-7-thia-2-azabicyclo[3.3.1]nonane 7-oxide, have been elucidated through spectral data, chemical evidence, and molecular mechanics calculations, indicating the importance of stable conformers and the positioning of substituents for desired biological activity (Terada et al., 1986).
Chemical Reactions and Properties
The trifluoromethanesulfonate and related salts based on diazabicyclo[nonane] scaffolds highlight the versatility and reactivity of these structures, contributing to a deeper understanding of their physicochemical properties, spectral parameters, and potential for forming ionic liquids and other novel materials (Tolstikova et al., 2010).
Physical Properties Analysis
The physical properties of diazabicyclo[nonane] derivatives, including their thermal behavior and polymorphism, have been investigated, revealing complex phase relationships and the influence of molecular structure on stability and transitions between polymorphic forms (Laus et al., 2011).
Chemical Properties Analysis
The chemical transformations of diazabicyclo[nonane] derivatives, such as aminomethylation reactions leading to new functionalized compounds, underline the chemical versatility and potential for modification of the core structure, enabling the exploration of a wide range of biological activities (Dotsenko et al., 2007).
properties
IUPAC Name |
(1R,5R)-3-methylsulfonyl-6-[(5-methylthiophen-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S2/c1-11-3-6-14(19-11)10-15-7-12-4-5-13(15)9-16(8-12)20(2,17)18/h3,6,12-13H,4-5,7-10H2,1-2H3/t12-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQAZGMJIHAQEX-CHWSQXEVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CC3CCC2CN(C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)CN2C[C@H]3CC[C@@H]2CN(C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,5R*)-3-(methylsulfonyl)-6-[(5-methyl-2-thienyl)methyl]-3,6-diazabicyclo[3.2.2]nonane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.